
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is an organic compound known for its unique structural framework that combines a furan ring, a pyrazole ring, and a trifluoromethyl-substituted nicotinamide moiety. This compound holds potential in several scientific and industrial applications, particularly in the fields of medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Furan-2-yl-Pyrazole Intermediate
Starting with furan-2-carboxaldehyde and hydrazine hydrate under acidic conditions, a hydrazone intermediate is formed.
This intermediate undergoes cyclization in the presence of acetic acid to form the furan-2-yl-pyrazole ring.
Step 2: Formation of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
The furan-2-yl-pyrazole intermediate is further reacted with 2-bromoethylamine hydrobromide to form the corresponding amine derivative.
This amine derivative undergoes a coupling reaction with 6-(trifluoromethyl)nicotinic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the final compound.
Industrial Production Methods
Industrial production typically follows similar steps but on a larger scale with optimizations for yield and purity:
Use of high-pressure reactors to ensure complete reactions.
Implementation of automated purification systems like high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction
Undergoes oxidation reactions primarily involving the furan ring, potentially forming various furan derivatives.
Reduction reactions may target the trifluoromethyl group, reducing it to different degrees depending on the reagents used.
Substitution Reactions
Electrophilic substitution reactions at the furan and pyrazole rings can lead to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: : Nitrating agents like nitric acid (HNO₃), Halogenation reagents such as bromine (Br₂)
Major Products Formed
Oxidized derivatives of the furan ring.
Reduced forms of the trifluoromethyl group.
Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide has applications in:
Medicinal Chemistry
Potential as an anti-inflammatory or anticancer agent due to its structural features that enable it to interact with various biological targets.
Biology
Used in studying enzyme interactions, particularly those involved in oxidative stress and cellular respiration.
Industrial Chemistry
Incorporated in materials science for developing new materials with unique electronic or optical properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The compound interacts with specific enzymes or receptors due to its trifluoromethyl group and heterocyclic rings, which allow for strong binding affinity.
Molecular Targets and Pathways Involved
Targets include enzymes involved in oxidative stress pathways and receptors related to inflammation or cell proliferation.
Pathways often involve the modulation of reactive oxygen species (ROS) levels or inhibition of specific signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide: : Lacks the trifluoromethyl group, leading to different biological activity and binding properties.
N-(2-(4-(pyridine-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide: : Contains a pyridine ring instead of a furan ring, which can alter its electronic properties and biological interactions.
List of Similar Compounds
N-(2-(4-(pyridine-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
By comparing these compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its unique combination of functional groups, enhancing its potential in various scientific research applications.
Feel free to dive deeper into any specific section or let me know if there is something more you would like to explore!
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)14-4-3-11(8-21-14)15(24)20-5-6-23-10-12(9-22-23)13-2-1-7-25-13/h1-4,7-10H,5-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFFPSEWQYVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2924331.png)
![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)
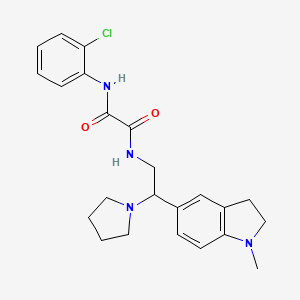
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-oxoethyl}acetamide](/img/structure/B2924337.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)
![N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide](/img/structure/B2924340.png)
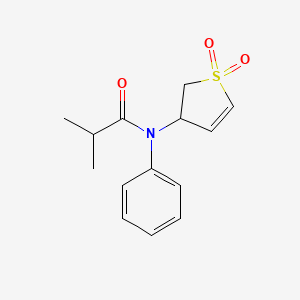
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2924342.png)
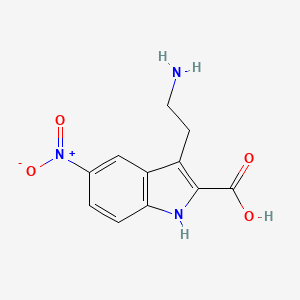
![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924347.png)
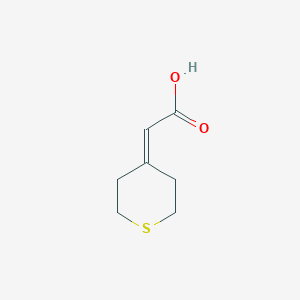
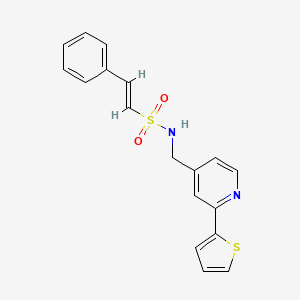
![9-(furan-2-ylmethyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924350.png)
